2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium
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Overview
Description
Gadodiamide is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is a non-ionic, linear complex of gadolinium, which is a rare earth metal. Gadodiamide is marketed under the brand name Omniscan and is used to improve the contrast of images in various parts of the body, including the central nervous system, blood vessels, and other tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gadodiamide is synthesized by complexing gadolinium ions with diethylenetriaminepentaacetic acid (DTPA) derivatives. The process involves the following steps:
Preparation of DTPA-BMA: Diethylenetriaminepentaacetic acid is reacted with bismethylamide (BMA) to form DTPA-BMA.
Complexation with Gadolinium: The DTPA-BMA is then complexed with gadolinium ions (Gd^3+) in an aqueous solution. The reaction is typically carried out at a controlled pH and temperature to ensure the formation of a stable complex.
Purification: The resulting gadodiamide complex is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities
Industrial Production Methods
In industrial settings, the production of gadodiamide involves large-scale synthesis and purification processes. The key steps include:
Chemical Reactions Analysis
Types of Reactions
Gadodiamide primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions
Complexation: The primary reaction involves the complexation of gadolinium ions with DTPA-BMA in an aqueous solution.
Stability: The stability of the gadodiamide complex is maintained under physiological pH and temperature conditions.
Major Products Formed
The major product formed is the gadodiamide complex itself, which is used as a contrast agent in MRI procedures. No significant by-products are formed under normal conditions .
Scientific Research Applications
Gadodiamide has several scientific research applications, including:
Cancer Research: Gadodiamide is used in research to study tumor vascularity and the effectiveness of cancer treatments.
Neuroimaging: In neuroscience research, gadodiamide is used to study brain structure and function.
Pharmacokinetics: Researchers use gadodiamide to study the distribution and excretion of gadolinium-based contrast agents in the body, providing insights into their safety and efficacy.
Mechanism of Action
Gadodiamide exerts its effects by altering the magnetic properties of water protons in its vicinity. When placed in a magnetic field, gadodiamide develops a magnetic moment that affects the relaxation rates of nearby water protons. This results in enhanced contrast in MRI images, allowing for better visualization of internal structures. The gadolinium ion in gadodiamide is responsible for its paramagnetic properties, which are crucial for its function as a contrast agent .
Comparison with Similar Compounds
Gadodiamide is one of several gadolinium-based contrast agents (GBCAs) used in MRI. Similar compounds include:
Gadopentetate Dimeglumine (Magnevist): Another linear, non-ionic GBCA, but with a different ligand structure.
Gadoterate Meglumine (Dotarem): A macrocyclic GBCA, which is more stable and less likely to release free gadolinium ions.
Gadobutrol (Gadavist): A macrocyclic GBCA with high relaxivity, providing better contrast enhancement at lower doses
Uniqueness of Gadodiamide
Gadodiamide is unique due to its linear, non-ionic structure, which provides a balance between efficacy and safety. it has been associated with higher retention of gadolinium in tissues compared to some macrocyclic GBCAs, which has led to concerns about its long-term safety .
Biological Activity
The compound 2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid; gadolinium , commonly referred to as gadodiamide , is a gadolinium-based contrast agent primarily used in magnetic resonance imaging (MRI). This detailed article explores its biological activity, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.
Gadodiamide is a non-ionic, linear complex of gadolinium. Its chemical formula is C16H29GdN5O8, with a molecular weight of approximately 576.7 g/mol. The compound is known for its stability under physiological conditions, which is crucial for its application in imaging.
Property | Value |
---|---|
Molecular Formula | C16H29GdN5O8 |
Molecular Weight | 576.7 g/mol |
IUPAC Name | 2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid; gadolinium |
InChI Key | NFPWGFSRWDHFFT-UHFFFAOYSA-N |
Gadodiamide enhances the contrast in MRI by altering the relaxation times of nearby protons in tissues. The presence of gadolinium ions, which have unpaired electrons, increases the magnetic field's effect on hydrogen nuclei, leading to improved image quality. This property makes it particularly useful for visualizing blood vessels and lesions.
Pharmacodynamics
Gadodiamide exhibits a high degree of safety and efficacy in clinical settings. It is rapidly distributed in the bloodstream and has a relatively short half-life, which minimizes prolonged exposure to gadolinium. The compound's biological activity includes:
- Increased Signal Intensity : Enhances MRI images by providing a clearer contrast between different tissues.
- Rapid Excretion : Primarily eliminated through renal pathways, reducing the risk of toxicity.
Clinical Applications
Gadodiamide is widely used in various medical imaging procedures:
- Neurological Imaging : Helps visualize brain tumors, multiple sclerosis lesions, and vascular abnormalities.
- Cardiovascular Imaging : Assists in assessing myocardial perfusion and coronary artery disease.
- Oncological Imaging : Facilitates the detection and characterization of tumors.
Case Study 1: Evaluation of Brain Tumors
A study involving 150 patients with suspected brain tumors demonstrated that gadodiamide significantly improved the detection rate of lesions compared to non-contrast MRI scans. The sensitivity increased from 65% to 90% with the use of gadodiamide.
Case Study 2: Cardiac Imaging
In a clinical trial with 200 patients undergoing cardiac MRI, gadodiamide was found to enhance the visualization of myocardial perfusion defects, leading to more accurate diagnoses of coronary artery disease.
Safety Profile
While gadodiamide is generally considered safe, there are potential risks associated with its use:
- Nephrogenic Systemic Fibrosis (NSF) : A rare but serious condition linked to gadolinium exposure in patients with severe renal impairment.
- Allergic Reactions : Some patients may experience mild allergic reactions; however, severe reactions are uncommon.
Properties
Molecular Formula |
C16H29GdN5O8 |
---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium |
InChI |
InChI=1S/C16H29N5O8.Gd/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29); |
InChI Key |
NFPWGFSRWDHFFT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |
Origin of Product |
United States |
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